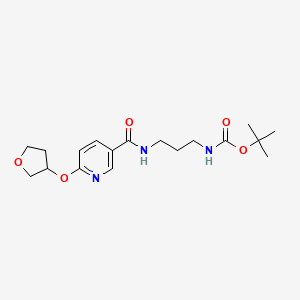
Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate is a synthetic compound known for its complex structure and multifaceted applications in scientific research. Its architecture includes nicotinamide, which is a vital component in cellular metabolism, and tetrahydrofuran, which introduces a degree of hydrophobicity and enhances its solubility in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions : The synthesis of Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate generally involves multi-step organic synthesis techniques. Typical starting materials may include 3-aminopropylamine, nicotinic acid, and tetrahydrofuran. The process begins with the protection of the amine group using a tert-butoxycarbonyl (Boc) group, followed by coupling reactions to introduce the nicotinamido and tetrahydrofuran moieties. The reaction conditions often require temperature control, inert atmospheres, and specific catalysts to drive the formation of the desired product.
Industrial Production Methods
: Industrial production would likely involve batch or continuous flow processes, emphasizing scalability and efficiency. Reaction conditions might be optimized for higher yields and purity, using advanced techniques like microwave-assisted synthesis or automated flow reactors.
Chemical Reactions Analysis
Types of Reactions : This compound can undergo various chemical reactions, including:
Oxidation
: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction
: Commonly uses reagents like sodium borohydride or lithium aluminum hydride.
Substitution
: Nucleophilic substitution reactions, often facilitated by alkali metals or organic bases.
Common Reagents and Conditions
: These reactions generally require specific solvents (e.g., dichloromethane, methanol), temperatures (ranging from -78°C to reflux), and inert atmospheres (like nitrogen or argon).
Major Products Formed
: Depending on the type of reaction, products can include hydroxylated, deoxygenated, or substituted derivatives of the original compound.
Scientific Research Applications
Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate finds use in various scientific domains, such as:
Chemistry
: It acts as an intermediate in organic synthesis, helping to construct more complex molecular architectures.
Biology
: Used in enzymatic assays and cellular studies due to its ability to permeate cell membranes.
Medicine
: Its derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
: Employed in materials science for the development of advanced polymers and coatings.
Mechanism of Action
The compound's biological effects are largely attributed to its ability to interact with specific molecular targets. The nicotinamido moiety can participate in enzymatic reactions, influencing metabolic pathways. The tetrahydrofuran segment contributes to its lipophilicity, facilitating membrane permeability and enhancing its interaction with intracellular components.
Comparison with Similar Compounds
Compared to other compounds with similar structures, Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate stands out due to its unique combination of nicotinamide and tetrahydrofuran. Similar compounds might include those with different protecting groups or variations in the length and composition of the propyl linker, such as:
Nicotinamide derivatives
: Including simpler structures without the tetrahydrofuran group.
Tetrahydrofuran-containing amides
: With different amine functionalities or protecting groups.
Properties
IUPAC Name |
tert-butyl N-[3-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5/c1-18(2,3)26-17(23)20-9-4-8-19-16(22)13-5-6-15(21-11-13)25-14-7-10-24-12-14/h5-6,11,14H,4,7-10,12H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPDJJGVCXVHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CN=C(C=C1)OC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
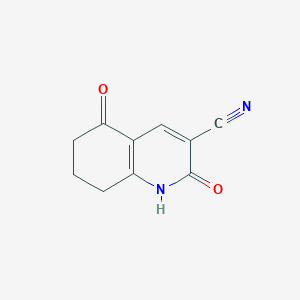
![(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2996338.png)
![3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2996339.png)
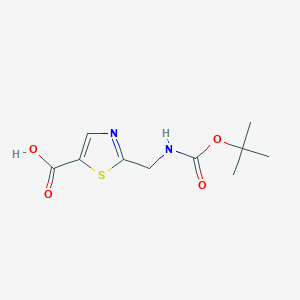
![N-[(hydroxyimino)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2996344.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2996345.png)
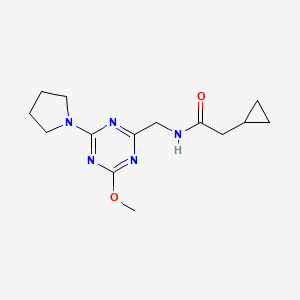
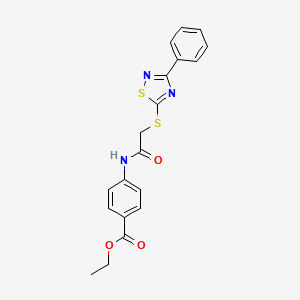
![3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2996349.png)
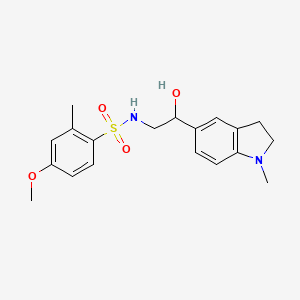
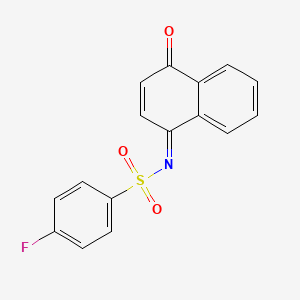
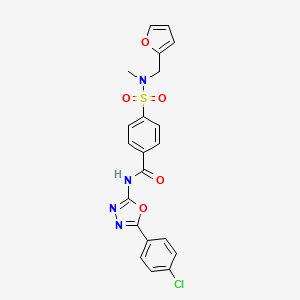
![2-Chloro-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B2996353.png)
![4-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2996356.png)
